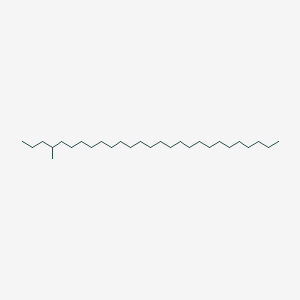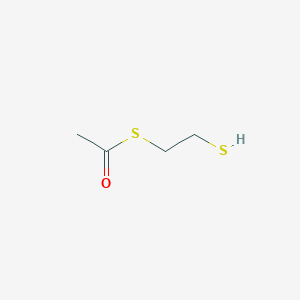![molecular formula C15H33NO3 B14349439 2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-49-1](/img/structure/B14349439.png)
2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to an ethan-1-ol backbone, with an octyloxypropyl group linked via an azanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(octyloxy)propylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, resulting in the formation of the desired diol compound. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the octyloxypropyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, such as its solubility and surface activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Decyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Dodecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) stands out due to its specific chain length of the octyloxy group, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications where both properties are desired, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
91374-49-1 |
|---|---|
Molekularformel |
C15H33NO3 |
Molekulargewicht |
275.43 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(3-octoxypropyl)amino]ethanol |
InChI |
InChI=1S/C15H33NO3/c1-2-3-4-5-6-7-14-19-15-8-9-16(10-12-17)11-13-18/h17-18H,2-15H2,1H3 |
InChI-Schlüssel |
ONTCTSUWPSVARR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)









![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)
